

Application Notes and Protocols for ICG-amine in Dual-Modality Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ICG-amine

Cat. No.: B11929747

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) cyanine dye approved by the U.S. Food and Drug Administration (FDA) for various diagnostic applications.^[1] Its strong optical absorption and fluorescence emission in the NIR window (700-900 nm), where light penetration into biological tissue is maximal, make it an excellent candidate for in vivo imaging.^{[1][2]} **ICG-amine** is a derivative of ICG containing a primary amine group. This functional group allows for covalent conjugation to molecules bearing carbonyl groups (e.g., carboxylic acids, aldehydes), making it a valuable tool for developing targeted contrast agents.^[3]

Upon excitation with NIR light, **ICG-amine** can relax through two primary pathways, enabling dual-modality imaging:

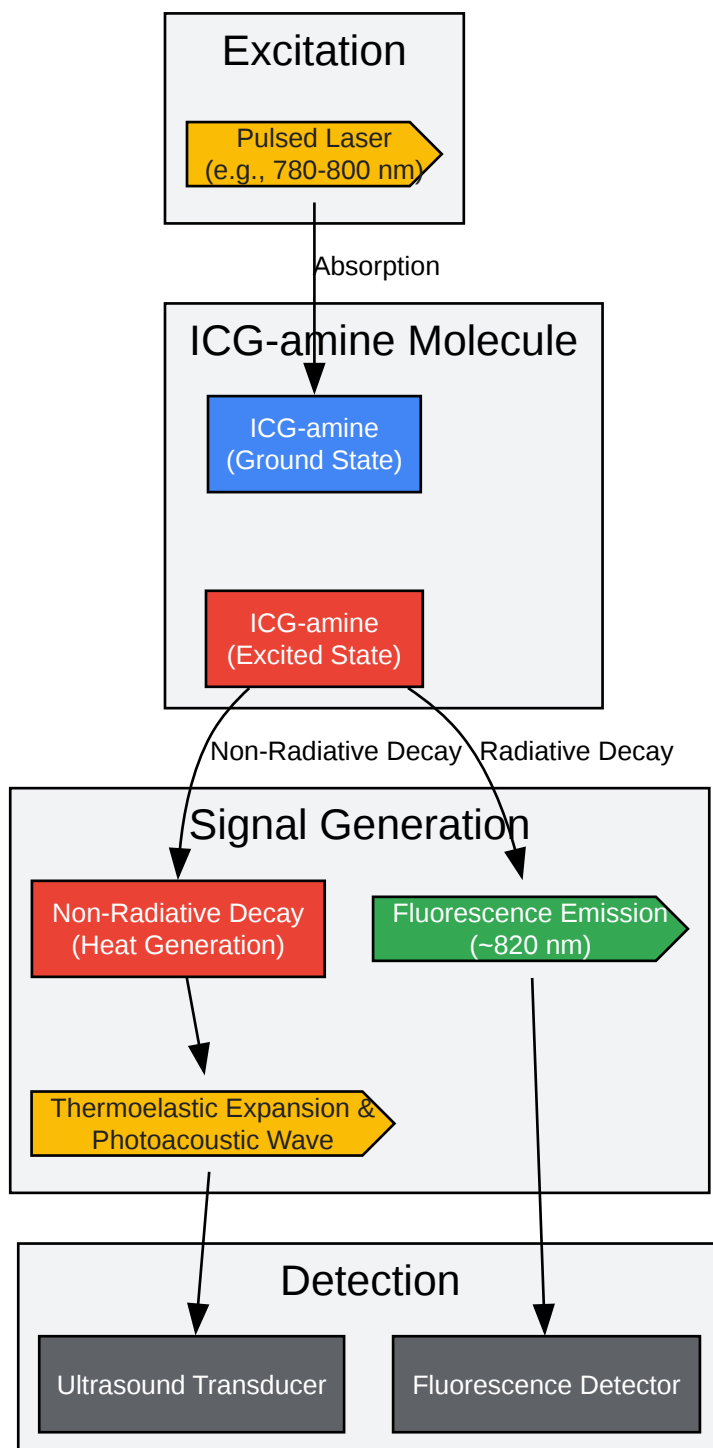
- **Fluorescence (FL) Imaging:** The molecule can emit lower-energy photons (~820 nm), a process that forms the basis of highly sensitive fluorescence imaging.^[4]
- **Photoacoustic (PA) Imaging:** Alternatively, the absorbed energy can be converted into heat through non-radiative decay. This heat causes rapid thermoelastic expansion of the surrounding tissue, generating ultrasonic waves that can be detected to form a high-resolution photoacoustic image.^[4]

This document provides an overview of the quantitative properties of ICG-based agents and detailed protocols for utilizing **ICG-amine** in dual-modality imaging applications.

Principle of Dual-Modality Imaging with ICG-amine

The dual-modality capability of **ICG-amine** arises from the two competing relaxation pathways of the excited molecule. After absorbing a photon, the **ICG-amine** molecule enters an excited state. From here, it can either emit a fluorescent photon or undergo non-radiative decay, generating heat. This heat generation is the source of the photoacoustic signal.

Principle of ICG-amine Dual-Modality Imaging

[Click to download full resolution via product page](#)Principle of **ICG-amine** Dual-Modality Imaging

Quantitative Data Presentation

The performance of ICG and its derivatives can be quantified by several key parameters. The following table summarizes typical values found in the literature. Note that these properties can be influenced by the solvent, concentration, and conjugation to other molecules.

Parameter	Value / Range	Modality	Significance	Citations
Peak Absorption (λ_{abs})	~780-800 nm	Both	Wavelength for optimal excitation.	[3]
Peak Fluorescence (λ_{em})	~820 nm	Fluorescence	Wavelength for detection of the emitted signal.	[1][4]
Molar Extinction Coefficient	~2 x 10 ⁵ M ⁻¹ cm ⁻¹	Both	High value indicates strong light absorption, crucial for both modalities.	[5]
Fluorescence Quantum Yield	~1-10% in aqueous solution	Fluorescence	Efficiency of converting absorbed light into fluorescence. The majority of energy is released non-radiatively, enabling a strong PA signal.	[4]
PA Signal-to-Noise Ratio (SNR)	27 dB (in vivo, kidney)	Photoacoustic	Demonstrates the contrast achievable in deep tissue imaging.	[6]
Fluorescence SNR	64 dB (in vivo, kidney)	Fluorescence	Highlights the high sensitivity of fluorescence imaging.	[6]

In Vitro PA Detection Limit	~25 μ M	Photoacoustic	Concentration at which a detectable PA signal can be generated.	[4]
--------------------------------	-------------	---------------	---	-----

Experimental Protocols

Protocol 1: Conjugation of ICG-amine to a Carboxyl-Containing Molecule

This protocol describes a general method for labeling a target molecule (e.g., a protein, peptide, or nanoparticle) that has available carboxyl groups with **ICG-amine** using EDC/NHS chemistry.

Materials:

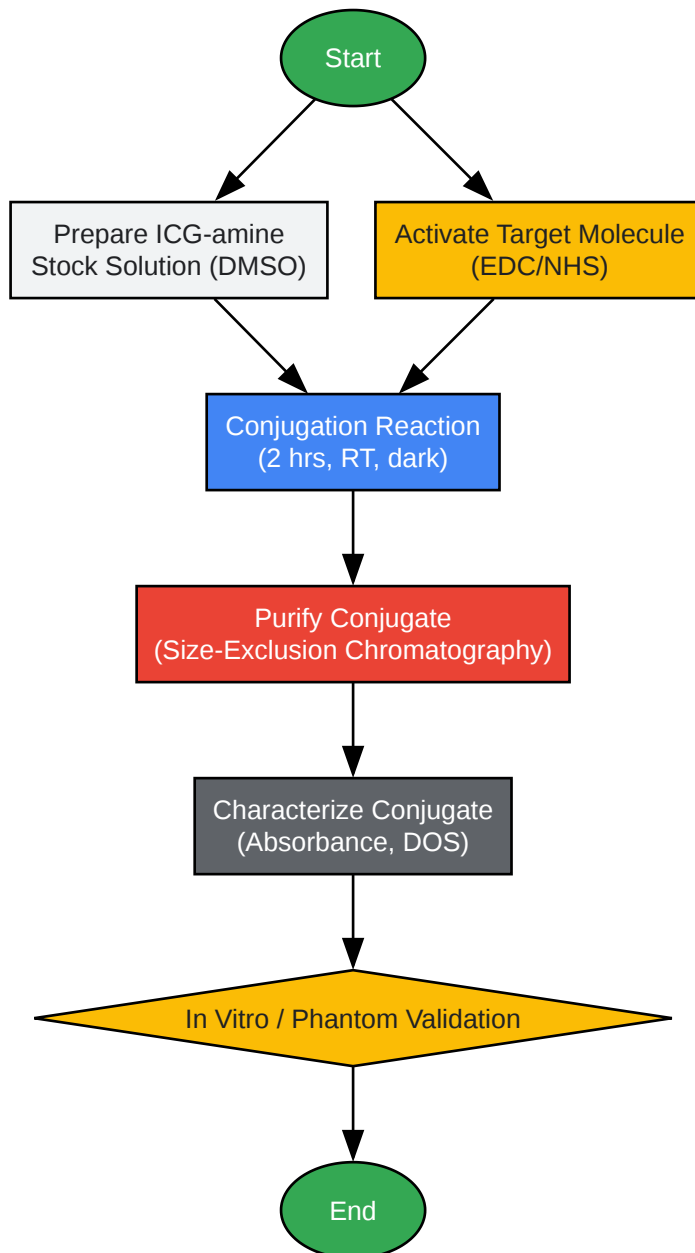
- **ICG-amine**
- Target molecule with carboxyl groups
- Anhydrous Dimethyl Sulfoxide (DMSO)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES buffer (pH 6.0)
- Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare **ICG-amine** Stock Solution: Dissolve **ICG-amine** in anhydrous DMSO to a concentration of 10-20 mM.[7] This should be done immediately before use.[7]

- **Activate Target Molecule:** a. Dissolve the target molecule in Activation Buffer. b. Add a 10-fold molar excess of EDC and NHS to the target molecule solution. c. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
- **Conjugation Reaction:** a. Add the activated target molecule solution to the **ICG-amine** solution. A molar ratio of 5:1 to 20:1 (**ICG-amine**:target) is a good starting point.^{[5][7]} b. Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer. c. Allow the reaction to proceed for 2 hours at room temperature, protected from light.
- **Purification:** a. Purify the **ICG-amine** conjugate from unreacted dye and reagents using a size-exclusion chromatography column (e.g., Sephadex G-25).^[8] b. Elute with PBS (pH 7.4). The first colored fraction is typically the desired conjugate.
- **Characterization:** a. Measure the absorbance of the conjugate at 280 nm (for protein concentration) and ~785 nm (for ICG concentration).^[7] b. Calculate the Degree of Substitution (DOS), which is the molar ratio of dye to the target molecule. An optimal DOS is typically between 2 and 10 for antibodies.^[7]

ICG-amine Conjugation and Validation Workflow



[Click to download full resolution via product page](#)

ICG-amine Conjugation and Validation Workflow

Protocol 2: Phantom Preparation for Dual-Modality Imaging

Phantoms are essential for validating the signal from a new contrast agent and calibrating imaging systems.

Materials:

- **ICG-amine** conjugate
- Agarose or a suitable tissue-mimicking material (e.g., polyol/organosilicon mixture).[9]
- Deionized water or PBS
- Molds for the phantom (e.g., spectrophotometer cuvettes, small tubes)

Procedure:

- **Prepare Phantom Material:** Prepare a 1-2% (w/v) solution of agarose in deionized water. Heat in a microwave until the agarose is completely dissolved. Let it cool to about 50-60°C.
- **Prepare Agent Dilutions:** Create a serial dilution of the **ICG-amine** conjugate in PBS at various concentrations (e.g., 1 μ M to 100 μ M).[10]
- **Embed Agent:** a. Mix a known volume of each **ICG-amine** conjugate dilution with the molten agarose solution. b. Quickly pipette the mixture into the molds. Include a mold with agarose only as a negative control.
- **Solidification:** Allow the phantoms to solidify at room temperature or 4°C for at least 30 minutes.
- **Imaging:** a. Place the phantom in the dual-modality imaging system. Use water or ultrasound gel for acoustic coupling for the photoacoustic measurement. b. **Photoacoustic Imaging:** Excite the phantom using a pulsed laser tuned to the absorbance maximum of the conjugate (~780 nm).[11] Record the PA signal from each inclusion. c. **Fluorescence Imaging:** Excite the phantom at the same wavelength (or a slightly lower one, e.g., 740 nm) and collect the fluorescence emission using an appropriate filter (~820 nm).[1] d. Analyze the signal intensity as a function of concentration for both modalities.

Protocol 3: In Vitro Dual-Modality Imaging of Labeled Cells

This protocol is for labeling cells with an **ICG-amine** conjugate for subsequent dual-modality imaging.

Materials:

- **ICG-amine** conjugate targeted to a specific cell surface receptor
- Cell line of interest (e.g., sarcoma or breast cancer cells).[\[12\]](#)
- Complete cell culture medium
- PBS
- Imaging dishes or plates

Procedure:

- Cell Culture: Plate cells in an imaging-compatible dish (e.g., glass-bottom dish) and grow to 70-80% confluency.
- Cell Labeling: a. Prepare a solution of the **ICG-amine** conjugate in complete cell culture medium at the desired concentration (e.g., 25 μ M).[\[12\]](#) b. Remove the old medium from the cells and wash once with PBS. c. Add the **ICG-amine** conjugate solution to the cells and incubate for a specified time (e.g., 30 minutes to 4 hours) at 37°C.[\[12\]](#)
- Washing: Remove the labeling medium and wash the cells three times with PBS to remove any unbound conjugate.
- Imaging: a. Add fresh medium or PBS to the cells for imaging. b. Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with a Cy7 filter set (or similar NIR filter).[\[12\]](#) c. Photoacoustic Microscopy: If available, use a photoacoustic microscopy system to acquire co-registered PA and ultrasound images of the labeled cells.[\[13\]](#) d. Quantify the fluorescence and photoacoustic signals from the cells.

Protocol 4: In Vivo Dual-Modality Imaging in a Mouse Model

This protocol provides a general workflow for in vivo imaging in a tumor-bearing mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

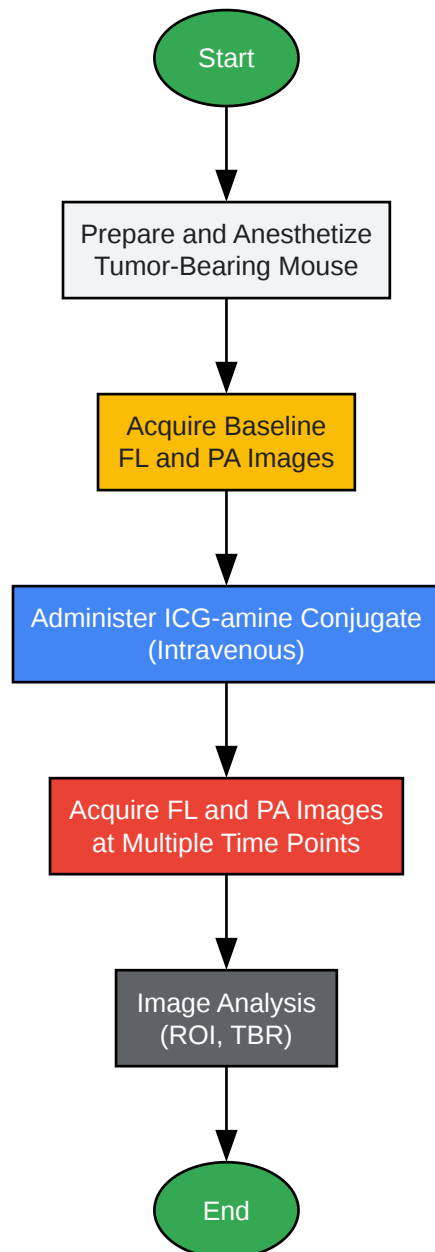
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Sterile **ICG-amine** conjugate solution in PBS
- Anesthesia (e.g., isoflurane)
- In vivo dual-modality imaging system
- Syringes and needles

Procedure:

- **Animal Preparation:** Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).[14] Keep the animal warm on a heating pad during the entire procedure.
- **Pre-injection Imaging:** Acquire baseline fluorescence and photoacoustic images of the region of interest (e.g., the tumor) to assess autofluorescence and background signals.[14]
- **Agent Administration:** Inject a sterile solution of the **ICG-amine** conjugate (e.g., 100-200 μ L) intravenously via the tail vein.[15] The dose will depend on the specific conjugate but is typically in the range of 0.1-1.0 mg/kg for ICG.[14]
- **Dynamic and Static Imaging:** a. Begin acquiring images immediately after injection to observe the dynamic perfusion phase.[6] b. Acquire images at multiple time points post-injection (e.g., 1h, 4h, 8h, 24h) to assess the accumulation and clearance of the agent.[15] c. For photoacoustic imaging, use an excitation wavelength of \sim 790 nm with a laser fluence below the ANSI safety limit (e.g., < 20 mJ/cm²).[6] d. For fluorescence imaging, use a similar excitation wavelength and appropriate emission filters.[6]
- **Image Analysis:** a. Draw Regions of Interest (ROIs) over the tumor and adjacent normal tissue. b. Calculate the signal intensity for both modalities at each time point. c. Determine

the tumor-to-background ratio (TBR) to quantify targeting efficiency.[14]

In Vivo Dual-Modality Imaging Workflow



[Click to download full resolution via product page](#)

In Vivo Dual-Modality Imaging Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photoacoustic imaging enhanced by indocyanine green-conjugated single-wall carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine-green-embedded PEBBLEs as a contrast agent for photoacoustic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICG amine | AAT Bioquest [aatbio.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Real-time dual-modal photoacoustic and fluorescence small animal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indocyanine green dye based bimodal contrast agent tested by photoacoustic/fluorescence tomography setup - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indocyanine Green Loaded Reduced Graphene Oxide for In Vivo Photoacoustic/Fluorescence Dual-Modality Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Indocyanine green-enhanced multimodal photoacoustic microscopy and optical coherence tomography molecular imaging of choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for ICG-amine in Dual-Modality Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929747#icg-amine-in-dual-modality-imaging-fluorescence-and-photoacoustic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com